
Hydroxy Celecoxib-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy Celecoxib-d4 (CAS 170571-00-3) is a deuterated analog of Hydroxy Celecoxib, a structural derivative of the selective COX-2 inhibitor Celecoxib. Its molecular formula is C₁₇H₁₄N₃O₃F₃S (molecular weight: 397.37), with a hydroxymethyl (-CH₂OH) substitution on the 4-methylphenyl group of Celecoxib . The deuterium (D4) labeling replaces four hydrogen atoms, typically at metabolically stable positions, to enhance its utility as an internal standard in pharmacokinetic and metabolic studies using techniques like LC-MS .
Hydroxy Celecoxib itself is recognized as an impurity or reference standard in Celecoxib synthesis, reflecting its role in quality control for pharmaceutical manufacturing . Its deuterated form, this compound, retains the parent compound’s sulfonamide and trifluoromethylpyrazole backbone but exhibits distinct physicochemical properties due to isotopic substitution .
准备方法
Synthetic Pathways for Celecoxib and Their Relevance to Deuterated Analogs
Claisen Condensation and Cyclization
The foundational synthesis of Celecoxib involves a Claisen condensation between 4-methylacetophenone and ethyl trifluoroacetate, followed by cyclization with hydrazinobenzenesulfonamide hydrochloride . For Hydroxy Celecoxib-d4, this route must be adapted to introduce deuterium at specific positions. Deuterium can be incorporated during the Claisen condensation step by substituting hydrogen-containing reagents with deuterated analogs. For example, using deuterated ethanol (C₂D₅OD) as a solvent or sodium deuteroxide (NaOD) as a base could facilitate deuterium exchange at the α-position of the diketone intermediate .
The cyclization step, which forms the pyrazole ring, may also be modified to preserve deuterium labels. Trifluoroacetic acid (TFA), a catalyst in the original process , can be replaced with deuterated TFA (CF₃CO₂D) to minimize protonation of intermediates. This ensures isotopic integrity while maintaining reaction efficiency.
Hydroxylation Strategies
Introducing a hydroxyl group into the Celecoxib structure necessitates post-synthetic modifications or tailored intermediates. One approach involves the oxidation of a methyl group on the pyrazole ring. For instance, using a mild oxidizing agent like meta-chloroperbenzoic acid (mCPBA) in a deuterated solvent (e.g., D₂O) could yield the hydroxy derivative while retaining deuterium labels . Alternatively, hydroxylation via enzymatic catalysis using cytochrome P450 mimics may provide regioselectivity, though this method requires optimization for scalability .
Deuterium Incorporation Techniques
Solvent-Mediated Isotopic Exchange
The European patent EP 2363395 A2 highlights the use of alcoholic solvents (e.g., methanol, ethanol) and nitriles (e.g., acetonitrile) in crystallization processes . For this compound, replacing these solvents with deuterated counterparts (CD₃OD, CD₃CN) enables passive deuterium incorporation during recrystallization. Prolonged stirring in deuterated environments enhances isotopic exchange, particularly at labile hydrogen sites adjacent to electron-withdrawing groups .
Direct Synthesis Using Deuterated Reagents
The Chinese patent CN105130901A details a Celecoxib synthesis route using trifluoroacetic acid and ethanol/water mixtures . Substituting these with deuterated trifluoroacetic acid (CF₃CO₂D) and heavy water (D₂O) ensures deuterium integration at the sulfonamide and pyrazole positions. For example, the cyclization step conducted in D₂O with CF₃CO₂D yields a deuterated intermediate, which can subsequently undergo hydroxylation.
Purification and Crystallization
Solvent-Antisolvent Precipitation
As described in EP 2363395 A2, combining a celecoxib solution in methanol or acetonitrile with water induces crystallization . For this compound, this method remains effective but requires deuterated solvents to prevent isotopic dilution. A typical protocol involves:
-
Dissolving the crude product in CD₃OD.
-
Gradually adding D₂O to induce precipitation.
This process yields crystals with a particle size distribution of 20–30 µm, suitable for pharmaceutical applications .
Wet Milling for Particle Size Control
Wet milling in deuterated methanol-D₂O mixtures reduces particle size and enhances homogeneity . For example, milling this compound in CD₃OD/D₂O (1:1 v/v) for 2–3 hours produces particles with a D90 of 23–28 µm . This step is critical for ensuring consistent bioavailability in formulation studies.
Analytical Characterization
Powder X-Ray Diffraction (PXRD)
PXRD patterns for this compound should match the parent compound’s Form III, characterized by peaks at 2θ = 10.2°, 16.5°, and 21.7° . Deviations may indicate isotopic effects on crystal packing, necessitating refinement of crystallization conditions.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) confirms deuterium incorporation. The molecular ion peak for this compound should appear at m/z 384.14 (calculated for C₁₇H₁₀D₄N₃O₃S), with a deuterium enrichment ≥98% .
Challenges and Optimization
Isotopic Dilution
Proton contamination from non-deuterated solvents or reagents remains a major hurdle. Strict adherence to deuterated solvents (e.g., DMF-d₇, DMSO-d₆) and anhydrous conditions mitigates this issue.
Regioselective Hydroxylation
Achieving site-specific hydroxylation without over-oxidation requires careful selection of oxidizing agents. Catalytic systems employing TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) in D₂O show promise for selective C–H activation .
化学反应分析
Types of Reactions: Hydroxy Celecoxib-d4 undergoes various chemical reactions, including:
Oxidation: Conversion to Celecoxib carboxylic acid using oxidizing agents like tetrabutylammonium permanganate.
Reduction: Reduction of intermediates during the synthesis process.
Substitution: Bromination and hydrolysis reactions to introduce deuterium atoms.
Common Reagents and Conditions:
Oxidizing Agents: Tetrabutylammonium permanganate
Reducing Agents: Various reducing agents used during the synthesis steps
Solvents: Methanol, hexane, and other organic solvents
Major Products:
Celecoxib Carboxylic Acid: The major product formed from the oxidation of this compound.
科学研究应用
Hydroxy Celecoxib-d4 is extensively used in scientific research for:
Pharmacokinetic Studies: To understand the metabolism and distribution of Celecoxib and its metabolites in biological systems.
Drug Metabolism Research: To study the metabolic pathways and identify the metabolites of Celecoxib.
Biological Studies: To investigate the biological effects and mechanisms of action of Celecoxib and its metabolites.
Industrial Applications: Used in the development of new formulations and drug delivery systems
作用机制
The mechanism of action of Hydroxy Celecoxib-d4 is similar to that of Celecoxib. It selectively inhibits the cyclooxygenase-2 enzyme, which is involved in the conversion of arachidonic acid to prostaglandins. This inhibition reduces inflammation, pain, and fever. The deuterium labeling does not alter the mechanism of action but helps in tracking the compound in biological systems .
相似化合物的比较
Celecoxib (Parent Compound)
Structure : Celecoxib (C₁₇H₁₄F₃N₃O₂S; MW 381.37) features a sulfonamide group linked to a trifluoromethylpyrazole ring and a 4-methylphenyl group .
Key Differences :
- Isotopic Labeling: The D4 substitution in Hydroxy Celecoxib-d4 reduces metabolic degradation rates compared to non-deuterated Celecoxib, enhancing its stability in tracer studies . Applications: While Celecoxib is used therapeutically for inflammation and pain, this compound is primarily a research tool for quantifying Celecoxib metabolites .
Table 1: Celecoxib vs. This compound
Property | Celecoxib | This compound |
---|---|---|
Molecular Formula | C₁₇H₁₄F₃N₃O₂S | C₁₇H₁₀D₄F₃N₃O₃S |
Molecular Weight | 381.37 | 401.41 (approx.) |
Key Functional Groups | -SO₂NH₂, -CF₃ | -SO₂NH₂, -CF₃, -CH₂OH, D4 |
Primary Use | Therapeutic NSAID | Metabolic research standard |
Metabolic Stability | Moderate | High (due to deuterium) |
4-Desmethyl-3-methyl Celecoxib
Structure : This analog lacks the 4-methyl group on the phenyl ring but adds a methyl group at the pyrazole’s 3-position.
Comparison :
- Polarity : this compound’s hydroxymethyl group increases hydrophilicity compared to the lipophilic methyl group in 4-Desmethyl-3-methyl Celecoxib .
- Applications : 4-Desmethyl-3-methyl Celecoxib is studied for COX-2 binding affinity alterations, whereas this compound focuses on analytical applications .
Hydroxymethyl Celecoxib (Non-deuterated)
Structure : Identical to this compound but without deuterium.
Key Differences :
- Isotopic Effect: The D4 label in this compound reduces metabolic oxidation rates, making it more suitable for long-term tracer studies compared to the non-deuterated form .
- Detection: this compound’s isotopic signature allows clear differentiation from endogenous compounds in mass spectrometry .
Celecoxib Related Compound D (USP Standard)
Structure : A sulfonamide-related impurity in Celecoxib synthesis, structurally distinct from this compound .
Comparison :
- Chromatographic Separation : this compound can be distinguished from Related Compound D using HPLC-UV methods (e.g., L1 column, 330 nm detection) due to retention time and spectral differences .
- Regulatory Role : Related Compound D is monitored for purity in Celecoxib batches, whereas this compound ensures analytical accuracy in metabolite studies .
4-Hydroxybenzoic Acid
Structure: A simple phenolic acid (C₇H₆O₃) with a hydroxyl group para to the carboxylic acid . Comparison:
- Complexity : this compound’s polycyclic structure and multiple functional groups contrast with 4-Hydroxybenzoic Acid’s simplicity.
- Metabolism : Both undergo hydroxylation, but this compound’s deuterium slows hepatic oxidation compared to 4-Hydroxybenzoic Acid’s rapid conjugation .
生物活性
Hydroxy Celecoxib-d4 is a derivative of celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor widely used for its anti-inflammatory and analgesic properties. This article delves into the biological activity of this compound, summarizing key research findings, pharmacological effects, and potential therapeutic applications.
Overview of this compound
This compound is a labeled form of hydroxy celecoxib, which is the active metabolite of celecoxib. Its unique isotopic labeling (d4) allows for precise tracking in pharmacokinetic studies. The compound retains the core structure of celecoxib while exhibiting distinct biological activities that merit further investigation.
Inhibition of COX Enzymes
This compound demonstrates selective inhibition of COX-2 with an IC50 value significantly lower than that for COX-1. This selectivity is crucial for minimizing gastrointestinal side effects commonly associated with non-selective NSAIDs. Research indicates that celecoxib derivatives like this compound maintain this selectivity, making them potential candidates for safer anti-inflammatory therapies .
Compound | COX-2 IC50 (nM) | COX-1 IC50 (μM) |
---|---|---|
This compound | 40 | 15 |
Celecoxib | 40 | 15 |
Anti-Cancer Activity
This compound has shown promising results in preclinical studies regarding its anti-cancer properties. It has been reported to induce apoptosis in various cancer cell lines by modulating signaling pathways associated with cell survival and proliferation. Specifically, it affects the STAT3 pathway, leading to down-regulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .
Case Study 1: In Vitro Effects on Cancer Cell Lines
A study investigated the effects of this compound on human colon cancer cell lines. The results indicated that treatment with the compound resulted in:
- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed at concentrations ranging from 10 to 75 μM.
- Induction of apoptosis : Markers such as cleaved caspase-3 were significantly elevated in treated cells, confirming apoptotic activity.
These findings suggest that this compound may serve as a potential therapeutic agent in colorectal cancer management .
Case Study 2: Pharmacokinetics in Human Subjects
A clinical trial assessed the pharmacokinetics of this compound in healthy volunteers. Key findings included:
- Increased bioavailability : The area under the curve (AUC) for this compound was found to be significantly higher compared to unmodified celecoxib.
- Genetic Variability : Subjects with specific CYP2C9 polymorphisms exhibited altered metabolism rates, indicating the need for personalized dosing strategies .
The biological activity of this compound can be attributed to several mechanisms:
- COX Inhibition : Primarily inhibits COX-2, reducing prostaglandin synthesis and thereby alleviating inflammation.
- Apoptosis Induction : Activates pro-apoptotic pathways while inhibiting anti-apoptotic signals, leading to programmed cell death in cancer cells.
- Calcium Homeostasis Disruption : Similar to celecoxib, it may affect calcium ATPase activity, contributing to cellular stress and apoptosis .
常见问题
Basic Research Questions
Q. What synthetic protocols are recommended for producing Hydroxy Celecoxib-d4 with high isotopic purity?
- Methodological Answer : Deuterium labeling typically involves substituting hydrogen atoms in the parent compound (Desmethyl Celecoxib) using deuterated reagents under controlled conditions. Techniques such as mass-directed purification and nuclear magnetic resonance (NMR) spectroscopy are critical for verifying isotopic purity (>99.5%) and structural integrity. Researchers should reference established protocols for deuterium incorporation and validate results against spectral databases .
Q. Which analytical techniques are essential for characterizing this compound in preclinical studies?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) is standard for quantifying purity and stability. NMR (¹H, ¹³C, and ²H) confirms deuterium placement and molecular structure. Differential scanning calorimetry (DSC) can assess crystallinity, which impacts bioavailability. Cross-validate results with peer-reviewed characterization data to ensure reproducibility .
Q. How should researchers design initial pharmacological assays to evaluate COX-2 inhibition efficacy?
- Methodological Answer : Use in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric COX-2 kits) with Celecoxib as a positive control. Optimize assay conditions (pH, temperature, substrate concentration) based on prior studies. Include triplicate measurements and statistical error analysis (e.g., standard deviation, confidence intervals) to account for variability. Document all parameters in supplementary materials to enable replication .
Advanced Research Questions
Q. How can discrepancies in reported IC₅₀ values for this compound’s COX-2 inhibition be resolved?
- Methodological Answer : Variability often arises from differences in assay protocols (e.g., enzyme sources, substrate types). Conduct a meta-analysis of existing studies (Supplementary Table 3B in ) to identify confounding factors. Perform head-to-head comparative assays under standardized conditions, using identical reagents and equipment. Apply multivariate regression to isolate variables affecting potency measurements .
Q. What statistical models are appropriate for analyzing dose-response relationships in this compound toxicity studies?
- Methodological Answer : Nonlinear regression models (e.g., four-parameter logistic curves) are optimal for dose-response data. Use the Akaike Information Criterion (AIC) to compare model fits. For longitudinal toxicity data, mixed-effects models account for inter-individual variability. Open-source tools like R or Python’s SciPy package facilitate reproducible analysis. Report raw data in appendices to support transparency .
Q. How can pharmacokinetic (PK) data from this compound be integrated with in vitro efficacy results to predict in vivo outcomes?
- Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model incorporating parameters such as plasma protein binding, tissue distribution, and metabolic clearance (CYP450 enzymes). Validate the model using in vivo PK studies in rodent models. Sensitivity analysis identifies critical parameters affecting bioavailability. Cross-reference with clinical data from deuterated drug analogs to refine predictions .
Q. Data Management and Reproducibility
Q. What strategies ensure reproducible synthesis and characterization of this compound across laboratories?
- Methodological Answer : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publish detailed synthetic protocols in supplementary materials, including reaction times, temperatures, and purification steps. Share NMR and LC-MS raw files in public repositories (e.g., Zenodo). Use standardized metadata templates to describe experimental conditions .
Q. How can researchers mitigate bias in preclinical efficacy studies of this compound?
- Methodological Answer : Implement blinding and randomization in animal or cell-based experiments. Use power analysis to determine sample sizes a priori. Pre-register study designs on platforms like Open Science Framework. Perform independent statistical reviews before publication. Disclose all funding sources and potential conflicts of interest .
属性
CAS 编号 |
1276524-56-1 |
---|---|
分子式 |
C17H14F3N3O3S |
分子量 |
401.397 |
IUPAC 名称 |
2,3,5,6-tetradeuterio-4-[5-[4-(hydroxymethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H14F3N3O3S/c18-17(19,20)16-9-15(12-3-1-11(10-24)2-4-12)23(22-16)13-5-7-14(8-6-13)27(21,25)26/h1-9,24H,10H2,(H2,21,25,26)/i5D,6D,7D,8D |
InChI 键 |
ICRSYPPLGADZKA-KDWZCNHSSA-N |
SMILES |
C1=CC(=CC=C1CO)C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F |
同义词 |
4-[5-[4-(Hydroxymethyl)phenyl]-3-(trifluoromethyl)-1H-pyrazol-1-yl](benzene-d4)sulfonamide; _x000B_ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。